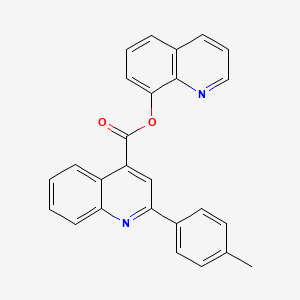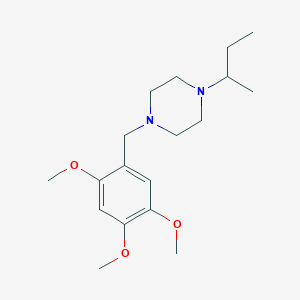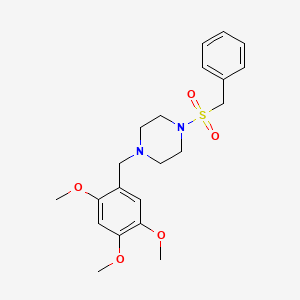![molecular formula C21H20N4O3 B10883419 Ethyl 7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10883419.png)
Ethyl 7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including neuroprotective, anti-inflammatory, and antimicrobial properties . The unique structure of this compound, featuring a triazolo-pyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, eco-friendly method yields the target compound efficiently . The reaction conditions often involve:
Microwave Irradiation: Speeds up the reaction and improves yield.
Enaminonitriles and Benzohydrazides: Key starting materials.
Solvent-Free Conditions: Enhances the eco-friendliness of the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process.
化学反応の分析
Types of Reactions
Ethyl 7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, etc.
Major Products
The major products formed depend on the type of reaction. For instance, oxidation may yield oxides, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.
科学的研究の応用
Ethyl 7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The compound exerts its effects through several mechanisms:
類似化合物との比較
Similar Compounds
- Ethyl 2-(4-methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
- 1,2,4-Triazolo[1,5-a]pyridines
Uniqueness
Ethyl 7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its specific structural features, which confer unique biological activities. Its triazolo-pyrimidine core is particularly effective in modulating neuroprotective and anti-inflammatory pathways, making it a promising candidate for therapeutic development.
特性
分子式 |
C21H20N4O3 |
|---|---|
分子量 |
376.4 g/mol |
IUPAC名 |
ethyl 7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H20N4O3/c1-3-28-20(26)17-18(14-7-5-4-6-8-14)24-21-22-13-23-25(21)19(17)15-9-11-16(27-2)12-10-15/h4-13,19H,3H2,1-2H3,(H,22,23,24) |
InChIキー |
BVJLGXVMNBNURV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine](/img/structure/B10883368.png)

![methyl [(4Z)-4-{1-[(2,5-dimethoxyphenyl)amino]ethylidene}-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10883376.png)
![2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-ethylquinolinium](/img/structure/B10883379.png)
![2-(Naphthalen-2-yloxy)-1-[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B10883385.png)
![(2E)-2-(4-fluorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10883387.png)
![Ethyl 2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10883389.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-(4-methylcyclohexyl)piperazine](/img/structure/B10883396.png)
![N-{2-[(1-{2-[(4-methoxyphenyl)carbonyl]hydrazinyl}-1-oxobutan-2-yl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B10883405.png)
![(2E)-3-(furan-2-yl)-N-{[2-(pyrazin-2-ylcarbonyl)hydrazinyl]carbonothioyl}prop-2-enamide](/img/structure/B10883407.png)
![1-[4-(4-Methylcyclohexyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10883408.png)
